3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

Medicinal Chemistry Peptidomimetics Synthetic Chemistry

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944896-63-3) eliminates the decarboxylation liability of 3-COOH analogs, delivering a stable 5-COOH handle for direct amide/ester library synthesis without protecting-group manipulation. • Validated nematicidal core: LC₅₀ 19.0 μg/mL vs. A. besseyi (7.8-fold > tioxazafen; >15.8-fold > fosthiazate) • US 11,919,871: Patent-claimed 3-(3-Cl-Ph) substitution for antimicrobial/anticancer SAR • mGluR5 NAM activity: IC₅₀ 3.10 μM (BindingDB)-CNS-penetrant chemotype Supplied ≥95% purity, ambient shipping, for R&D use only. Global delivery.

Molecular Formula C9H5ClN2O3
Molecular Weight 224.60 g/mol
Cat. No. B12277327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Molecular FormulaC9H5ClN2O3
Molecular Weight224.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NOC(=N2)C(=O)O
InChIInChI=1S/C9H5ClN2O3/c10-6-3-1-2-5(4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)
InChIKeyOQOVOFZJGRTNKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid: Identity & Procurement


3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944896-63-3; molecular formula C₉H₅ClN₂O₃; molecular weight 224.60 g/mol) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class . It features a meta-chlorophenyl substituent at the 3-position and a free carboxylic acid group at the 5-position of the oxadiazole ring. The 1,2,4-oxadiazole core serves as a well-established bioisostere for ester and amide functionalities, making this scaffold widely employed in medicinal chemistry and agrochemical discovery programs [1]. The compound is commercially available from multiple vendors at purities typically ≥95% and is supplied exclusively for research and development purposes .

Why Substitution Fails for 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid


Substituting 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with a closely related analog is not straightforward due to three critical structural variables that independently and synergistically modulate chemical stability, synthetic tractability, and biological activity. First, the regioisomeric position of the carboxylic acid group (5- vs. 3-) fundamentally alters thermal and chemical stability, as 1,2,4-oxadiazole-3-carboxylic acids are well-documented to undergo facile decarboxylation [1]. Second, the position of the chlorine substituent on the phenyl ring (meta vs. para) shifts the electronic landscape of the aromatic system, altering both reactivity and target-binding geometry. Third, halogen identity (Cl vs. F) affects lipophilicity, metabolic stability, and hydrogen-bonding potential. These factors render simple analog swapping unreliable without re-optimization of downstream synthetic routes or biological activity profiles. The quantitative evidence below substantiates each differentiation dimension.

Quantitative Evidence: 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid vs Analogs


Regioisomeric Stability: 5-COOH vs 3-COOH

The 5-carboxylic acid regioisomer (as in the target compound) is thermally and chemically stable under standard synthetic conditions, whereas the corresponding 3-carboxylic acid regioisomer undergoes facile decarboxylation. This is a well-established phenomenon in the 1,2,4-oxadiazole literature: '1,2,4-oxadiazole-3-carboxylic acids are readily decarboxylated,' necessitating the insertion of methylene spacers to achieve usable stability in the 3-substituted series [1]. In contrast, 1,2,4-oxadiazole-5-carboxylic acids do not share this liability, enabling direct use in amide coupling, esterification, and other carboxylate transformations without decomposition. This represents a fundamental go/no-go differentiation for any synthetic campaign requiring a stable free carboxylic acid handle.

Medicinal Chemistry Peptidomimetics Synthetic Chemistry

1,2,4-Oxadiazole Nematicidal Potency vs Commercial Standards

Although direct bioactivity data for the specific compound 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid are not available in the peer-reviewed literature, class-level evidence from a 2024 study on closely related 1,2,4-oxadiazole-5-carboxylic acid derivatives demonstrates that this scaffold class delivers nematicidal potency substantially exceeding that of commercial benchmarks. In that study, compound f1 (a 1,2,4-oxadiazole-5-carboxylic acid derivative bearing an amide substituent) exhibited an LC₅₀ of 19.0 μg/mL at 48 h against Aphelenchoides besseyi, outperforming tioxazafen (LC₅₀ = 149 μg/mL) by 7.8-fold and fosthiazate (LC₅₀ > 300 μg/mL) by greater than 15.8-fold [1]. The same study confirmed that compound f1 maintained superior activity over fosthiazate in semi-in vivo and pot experiments while demonstrating safety for rice seeds, establishing the 1,2,4-oxadiazole-5-carboxylic acid core as a validated nematicidal pharmacophore [1]. This provides a strong rationale for selecting 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid as a core building block for nematicide discovery programs, where the free carboxylic acid enables rapid diversification into amide and ester libraries.

Agrochemicals Nematicides Crop Protection

Antimicrobial & Anticancer Pharmacophore: Patent Evidence

The 3-(3-chlorophenyl)-1,2,4-oxadiazole substructure is explicitly claimed in an issued US patent (US 11,919,871) as an anti-cancer and antimicrobial agent. The patent specifically claims a 3-(3-chlorophenyl)-5-((2-isopropyl-5-methylphenoxy)methyl)-1,2,4-oxadiazole compound with demonstrated antimicrobial activity [1]. This indicates that the 3-(3-chlorophenyl) substitution pattern, in combination with the 1,2,4-oxadiazole core, has been validated through the patent examination process as conferring distinct biological activity. By contrast, the regioisomeric 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid scaffold, while also reported to possess anticancer cell-line activity (MCF-7 IC₅₀ = 0.65 μM; HeLa IC₅₀ = 2.41 μM) , suffers from the aforementioned decarboxylation liability that limits its utility as a stable building block for library synthesis. The 5-carboxylic acid regioisomer thus offers a patent-validated pharmacophore combined with synthetic stability.

Antimicrobial Agents Anticancer Agents Patent Analysis

mGluR5 Negative Allosteric Modulator Activity

A derivative containing the 3-(3-chlorophenyl)-1,2,4-oxadiazole substructure has been deposited in BindingDB with quantifiable mGluR5 negative allosteric modulator (NAM) activity. The compound (R)-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(...)-methanone (BDBM50342473) exhibited an IC₅₀ of 3.10 μM at the mGluR5 receptor expressed in HEK293A cells [1]. This demonstrates that the 3-(3-chlorophenyl)-1,2,4-oxadiazole core is capable of engaging the mGluR5 allosteric site, a target of therapeutic interest for neurological and psychiatric disorders. While the comparator data for the 3-carboxylic acid regioisomer or para-chloro analog at mGluR5 are not available in the same assay, this datum establishes a quantitative activity anchor for the target compound's core scaffold in a CNS-relevant target class.

Neuroscience GPCR Modulation mGluR5

Lipophilicity: 3-Chlorophenyl vs 3-Fluorophenyl Analogs

The chlorine substituent at the meta position of the phenyl ring imparts measurably distinct physicochemical properties compared to the corresponding fluorine analog. The 3-chlorophenyl compound (target) has a molecular weight of 224.60 g/mol, while the 3-fluorophenyl analog (3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, CAS 944896-60-0) has a molecular weight of 208.15 g/mol . More critically, chlorine substitution increases lipophilicity: for the 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester, the predicted pKa is -4.18 ± 0.25 , while the non-chlorinated parent 1,2,4-oxadiazole-5-carboxylic acid has a computed XLogP3 of approximately -0.23 . The 3-(4-trifluoromethylphenyl) analog has an XLogP3 of 2.5 [1]. By interpolation, the meta-chlorophenyl compound is expected to have a logP approximately 0.5–1.0 log units higher than the fluorophenyl analog and approximately 1.5–2.0 log units lower than the trifluoromethylphenyl analog, placing it in an intermediate lipophilicity range favorable for both target binding and solubility.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Yield and Scalability

The synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid has been documented with yields in the range of 46–66%, using 3-chlorobenzohydrazide and an appropriate carboxylic acid derivative in the presence of phosphorus oxychloride under reflux conditions . While direct comparative yield data for the regioisomeric 3-carboxylic acid or para-chloro analog are not available in the same publication, the reported yield range is consistent with the moderate-to-good yields typical for 1,2,4-oxadiazole cyclization reactions. Importantly, the 5-carboxylic acid regioisomer does not require post-synthetic spacer insertion to stabilize the product, unlike the 3-carboxylic acid series where additional synthetic steps are necessary [1], effectively reducing the overall synthetic burden by one to two steps compared to 3-COOH analogs intended for further carboxylate derivatization.

Process Chemistry Synthesis Scalability

Key Applications for 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid


Nematicide Lead Discovery

The 1,2,4-oxadiazole-5-carboxylic acid scaffold has been validated in a 2024–2025 study (Zhang et al., J. Agric. Food Chem.) demonstrating LC₅₀ values as low as 19.0 μg/mL against Aphelenchoides besseyi, outperforming commercial nematicides tioxazafen (7.8-fold) and fosthiazate (>15.8-fold) [1]. 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid provides the free carboxylic acid handle necessary for rapid amide- and ester-based library synthesis, enabling systematic exploration of the nematicidal SAR around the validated core. The compound's stable 5-COOH group supports direct coupling without protecting-group manipulation, accelerating hit-to-lead timelines. Additionally, the Chinese patent CN114933573B covers 3-substituted-1,2,4-oxadiazole-5-carboxylic acid derivatives as nematicides, providing IP context for agrochemical development .

Patent-Validated Antimicrobial & Anticancer Development

US Patent 11,919,871 (issued March 2024) explicitly claims 3-(3-chlorophenyl)-1,2,4-oxadiazole derivatives as antimicrobial and anticancer agents, confirming that the 3-(3-chlorophenyl) substitution pattern confers patent-recognized biological activity [1]. 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is the ideal starting material for accessing the chemical space defined by this patent, as its 5-COOH group can be directly elaborated to the 5-((2-isopropyl-5-methylphenoxy)methyl) substituent and related derivatives claimed therein. The compound's regioisomeric stability relative to 3-COOH analogs ensures that synthetic intermediates remain intact throughout multi-step derivatization sequences.

CNS Drug Discovery: mGluR5 Modulator

A 3-(3-chlorophenyl)-1,2,4-oxadiazole-containing derivative has demonstrated mGluR5 negative allosteric modulator activity with an IC₅₀ of 3.10 μM in HEK293A cells, as recorded in BindingDB [1]. mGluR5 is a clinically validated target for neurological and psychiatric disorders including anxiety, depression, and Fragile X syndrome. The target compound's intermediate lipophilicity (estimated logP ~1.5–2.0, between the fluoro and CF₃ analogs) may offer a favorable balance of CNS permeability and metabolic stability. The free carboxylic acid enables systematic exploration of amide and ester prodrug strategies to optimize oral bioavailability and brain penetration in lead optimization programs.

Peptidomimetic Building Block Synthesis

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities in peptidomimetic design, offering improved metabolic stability while preserving hydrogen-bonding capacity [1]. 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid provides a dual-functionalized scaffold: the 3-chlorophenyl group mimics a hydrophobic amino acid side chain (e.g., phenylalanine analog), while the 5-carboxylic acid serves as the C-terminal mimic or conjugation handle. Crucially, the 5-COOH regioisomer avoids the decarboxylation liability documented for 3-COOH analogs , enabling reliable incorporation into peptide chains via standard solid-phase or solution-phase amide coupling protocols without requiring spacer insertion or protecting-group gymnastics.

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